molecular formula C20H23FN4O6 B10982408 Dimethyl (2S)-2-({[4-(2-fluoro-4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate

Dimethyl (2S)-2-({[4-(2-fluoro-4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate

Cat. No.: B10982408
M. Wt: 434.4 g/mol
InChI Key: NKLDNPWHTWWIHH-BUSXIPJBSA-N
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Description

  • Dimethyl (2S)-2-({[4-(2-fluoro-4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is a complex organic compound with a unique structure.
  • It belongs to the class of imidazo[4,5-C]pyridines and contains both an imidazole ring and a pyridine ring.
  • The compound’s systematic name reflects its stereochemistry (2S configuration) and the presence of a carbonyl group.
  • Its molecular formula is C₁₉H₂₀FN₃O₆.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Likely targets specific cellular pathways or receptors.
    • Further studies needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and properties are continually explored, and new findings may emerge

    Properties

    Molecular Formula

    C20H23FN4O6

    Molecular Weight

    434.4 g/mol

    IUPAC Name

    dimethyl (2S)-2-[[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate

    InChI

    InChI=1S/C20H23FN4O6/c1-29-11-4-5-12(13(21)8-11)18-17-14(22-10-23-17)6-7-25(18)20(28)24-15(19(27)31-3)9-16(26)30-2/h4-5,8,10,15,18H,6-7,9H2,1-3H3,(H,22,23)(H,24,28)/t15-,18?/m0/s1

    InChI Key

    NKLDNPWHTWWIHH-BUSXIPJBSA-N

    Isomeric SMILES

    COC1=CC(=C(C=C1)C2C3=C(CCN2C(=O)N[C@@H](CC(=O)OC)C(=O)OC)NC=N3)F

    Canonical SMILES

    COC1=CC(=C(C=C1)C2C3=C(CCN2C(=O)NC(CC(=O)OC)C(=O)OC)NC=N3)F

    Origin of Product

    United States

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